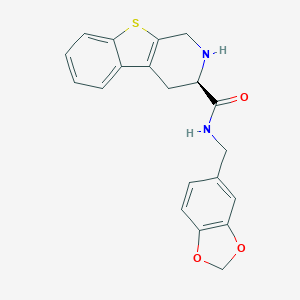

AP-521 free base

描述

属性

CAS 编号 |

151227-58-6 |

|---|---|

分子式 |

C20H18N2O3S |

分子量 |

366.4 g/mol |

IUPAC 名称 |

(3R)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H18N2O3S/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15/h1-7,15,21H,8-11H2,(H,22,23)/t15-/m1/s1 |

InChI 键 |

LJJLQEVGMKLKNY-OAHLLOKOSA-N |

手性 SMILES |

C1[C@@H](NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |

规范 SMILES |

C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |

同义词 |

3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine 3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, (S)-isomer 3-BOMAC-BTP |

产品来源 |

United States |

Foundational & Exploratory

AP-521 Free Base: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-521 is a novel anxiolytic agent that has demonstrated potent efficacy in preclinical models. Its primary mechanism of action is as a postsynaptic agonist of the serotonin 1A (5-HT1A) receptor.[1][2] Unlike traditional anxiolytics such as benzodiazepines, AP-521 does not interact with benzodiazepine receptors, suggesting a potentially improved side-effect profile.[3] Notably, AP-521 exhibits a unique dual-action mechanism by not only directly stimulating postsynaptic 5-HT1A receptors but also enhancing serotonergic neural transmission in the medial prefrontal cortex (mPFC).[1] This technical guide provides a comprehensive overview of the mechanism of action of AP-521 free base, including its receptor binding profile, signaling pathways, and the experimental protocols used to elucidate its activity.

Receptor Binding Profile

AP-521 displays a distinct binding affinity for several serotonin receptor subtypes. The following table summarizes the in vitro binding affinities of AP-521, presented as IC50 values, which represent the concentration required to inhibit 50% of the binding of a specific radioligand.

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT1A | Human | 94[4][5][6] |

| 5-HT1A | Rat | 135[5][6] |

| 5-HT7 | Rat | 198[5][6] |

| 5-HT1B | Rat | 254[5][6] |

| 5-HT1D | Human | 418[5][6] |

| 5-HT5a | Human | 422[5][6] |

| 5-HT1B | Human | 5530[5][6] |

Signaling Pathway

As a 5-HT1A receptor agonist, AP-521 initiates an intracellular signaling cascade characteristic of this G-protein coupled receptor (GPCR), which is linked to an inhibitory G-protein (Gi/o).[1] The binding of AP-521 to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[1] The downstream consequences of this signaling pathway include the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which results in membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[1]

Figure 1: AP-521 signaling pathway via the 5-HT1A receptor.

Enhancement of Serotonergic Transmission

A key differentiator in the mechanism of AP-521 is its ability to increase extracellular serotonin levels in the medial prefrontal cortex (mPFC).[1] This is in contrast to some other 5-HT1A receptor agonists, such as tandospirone, which can decrease 5-HT levels in this brain region.[3] This suggests that AP-521's anxiolytic effects are not solely due to direct postsynaptic receptor agonism but also involve a broader modulation of the serotonergic system.

Figure 2: Dual mechanism of AP-521 on serotonergic transmission.

Experimental Protocols

The characterization of AP-521's mechanism of action has been achieved through a series of in vitro and in vivo experiments.

Radioligand Binding Assay

This assay was employed to determine the binding affinity of AP-521 to various neurotransmitter receptors.

-

Objective: To determine the IC50 value of AP-521 at different receptor subtypes.[3]

-

Methodology:

-

Membranes from cells expressing the target receptor subtype were prepared.[4]

-

These membranes were incubated with a specific radiolabeled ligand for the receptor of interest and varying concentrations of AP-521.[3][4]

-

The mixture was then filtered to separate the bound and unbound radioligand.[4]

-

The radioactivity of the filter, representing the amount of bound radioligand, was measured using a scintillation counter.[3]

-

The concentration of AP-521 that caused a 50% inhibition of the specific binding of the radioligand (IC50) was then calculated.[3]

-

Figure 3: Workflow for the radioligand binding assay.

In Vivo Behavioral Models of Anxiolytic Activity

The anxiolytic-like effects of AP-521 were evaluated in several established rat models of anxiety.

-

Vogel-Type Conflict Test:

-

Objective: To assess the anti-conflict effects of AP-521.[3]

-

Procedure: Water-deprived rats were placed in a chamber with a drinking spout. After an initial period of drinking, a mild electric shock was delivered with each subsequent lick. The number of licks during the punished period was recorded. Anxiolytic compounds typically increase the number of licks.[3] AP-521 significantly increased the number of shock acceptances at doses ranging from 0.5 to 10 mg/kg.[4]

-

-

Elevated Plus Maze Test:

-

Objective: To evaluate the anxiolytic-like effects of AP-521 based on the natural aversion of rodents to open, elevated spaces.[3]

-

Procedure: A plus-shaped maze with two open and two enclosed arms was used. Rats were placed in the center of the maze and allowed to explore for a set period. The time spent in the open arms is a measure of anxiolytic activity.[2] AP-521 was shown to significantly increase the time spent in the open arms by approximately two-fold compared to a vehicle-treated group.[4]

-

-

Conditioned Fear Stress Test:

-

Objective: To assess the effect of AP-521 on learned fear responses.

-

Procedure: Rats were conditioned to associate a specific environment with an aversive stimulus (e.g., foot shock). During the test phase, the rats were returned to this environment, and their "freezing" behavior (a state of immobility) was measured as an indicator of fear. Oral administration of AP-521 at 3 and 10 mg/kg significantly decreased the freezing time.[4]

-

Conclusion

This compound is a promising anxiolytic agent with a multi-faceted mechanism of action. Its primary activity as a postsynaptic 5-HT1A receptor agonist is complemented by its ability to enhance serotonergic transmission in the mPFC.[1][3] This dual action, combined with a lack of affinity for benzodiazepine receptors, suggests that AP-521 may offer a novel therapeutic approach for the treatment of anxiety disorders with a potentially favorable safety profile.[3] Further clinical investigation is warranted to translate these preclinical findings to human populations.

References

AP-521 Free Base: A Technical Guide to a Postsynaptic 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-521 free base is a novel benzothienopyridine derivative that has demonstrated significant potential as an anxiolytic agent.[1] Its mechanism of action is primarily attributed to its activity as a postsynaptic serotonin 1A (5-HT1A) receptor agonist.[2] This technical guide provides a comprehensive overview of the preclinical data available for AP-521, with a focus on its receptor binding profile, functional activity, and in vivo efficacy in established models of anxiety. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of its pharmacological context.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-validated target for the development of anxiolytic and antidepressant therapies.[3] Postsynaptic 5-HT1A receptors, located in brain regions such as the hippocampus, septum, amygdala, and cortex, are coupled to inhibitory Gαi/o proteins.[4] Agonism of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, ultimately resulting in neuronal hyperpolarization and a reduction in neuronal firing.[5]

AP-521, chemically known as (R)-piperonyl-1,2,3,4-tetrahydro[2]benzothieno[2,3-c]pyridine-3-carboxamide, has emerged as a potent agonist at the human 5-HT1A receptor.[2][6] Preclinical studies have shown that AP-521 exhibits potent anxiolytic-like effects in various rodent models.[2] A distinguishing feature of AP-521 is its ability to increase extracellular serotonin levels in the medial prefrontal cortex (mPFC), suggesting a complex and potentially advantageous mechanism of action compared to other 5-HT1A receptor agonists.[2]

Quantitative Data

The following tables summarize the in vitro binding affinities and in vivo anxiolytic activity of AP-521.

Table 1: In Vitro Receptor Binding Affinities of AP-521 (IC50)

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT1A | Human | 94 [6] |

| 5-HT1A | Rat | 135[6] |

| 5-HT1B | Rat | 254[6] |

| 5-HT1D | Human | 418[6] |

| 5-HT5A | Human | 422[6] |

| 5-HT7 | Rat | 198[6] |

| 5-HT1B | Human | 5530[6] |

Note: Lower IC50 values indicate higher binding affinity. Data for Ki, EC50, and Emax values are not currently available in the public domain.

Table 2: In Vivo Anxiolytic-like Activity of AP-521 in Rats

| Behavioral Test | Species | Effective Dose (mg/kg, p.o.) | Effect |

| Vogel-type Conflict Test | Rat | 0.5 - 10[7] | Increased number of punished licks[6] |

| Elevated Plus Maze | Rat | 3, 10[7] | Increased time spent in open arms[6] |

| Conditioned Fear Stress Test | Rat | 3, 10[7] | Decreased freezing time[6] |

Signaling Pathways and Experimental Workflows

Postsynaptic 5-HT1A Receptor Signaling Pathway

Activation of postsynaptic 5-HT1A receptors by an agonist such as AP-521 initiates an intracellular signaling cascade mediated by the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. The βγ subunit of the G-protein can also modulate the activity of various ion channels, leading to neuronal hyperpolarization.

Caption: Postsynaptic 5-HT1A receptor signaling cascade initiated by AP-521.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general procedure for determining the binding affinity of AP-521 to serotonin receptors.

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow: In Vivo Anxiolytic Testing in Rats

This diagram illustrates the typical workflow for evaluating the anxiolytic-like effects of AP-521 in rodent models.

Caption: General workflow for in vivo anxiolytic studies.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (IC50) of AP-521 for various serotonin receptors.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype.

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of AP-521 in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, radioligand at a fixed concentration, and varying concentrations of AP-521 or vehicle.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-radiolabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the AP-521 concentration and determine the IC50 value using non-linear regression analysis.[1]

cAMP Functional Assay

Objective: To assess the functional agonist activity of AP-521 at the 5-HT1A receptor by measuring its effect on cAMP levels.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

Cell culture medium.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the HEK293-h5-HT1A cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing a PDE inhibitor and pre-incubate.

-

Add serial dilutions of AP-521 to the cells and incubate for a specified period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the AP-521 concentration to generate a dose-response curve and determine the EC50 and Emax values.[6]

Vogel-type Conflict Test in Rats

Objective: To evaluate the anxiolytic-like effects of AP-521 by measuring its ability to increase punished responding.[2]

Apparatus:

-

An operant chamber equipped with a drinking spout connected to a water reservoir and a shock generator. The floor of the chamber is a grid that can also deliver a mild electric shock.

Procedure:

-

Water Deprivation: Male Wistar rats are deprived of water for 48 hours prior to the test, with food available ad libitum.[2]

-

Drug Administration: Sixty minutes before the test, rats are orally administered AP-521 (0.5, 1, 3, or 10 mg/kg), a reference anxiolytic (e.g., diazepam), or vehicle.[2]

-

Habituation: Each rat is placed individually in the test chamber for a 3-minute habituation period, during which the drinking spout is not electrified.[2]

-

Test Session: Following habituation, a 20-minute test session begins. During this session, every 20th lick on the drinking spout results in the delivery of a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the spout and the grid floor.[2]

-

Data Collection: The total number of licks and the total number of shocks received during the 20-minute session are recorded.

-

Analysis: An increase in the number of shocks received is indicative of an anxiolytic-like effect. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conditioned Fear Stress Test in Rats

Objective: To assess the anxiolytic-like effects of AP-521 by measuring its ability to reduce conditioned freezing behavior.[2]

Apparatus:

-

A conditioning chamber with a grid floor capable of delivering foot shocks.

-

A distinct testing chamber (different context) to assess cued fear.

-

A sound generator to deliver the auditory cue (conditioned stimulus, CS).

-

A video camera and software to record and score freezing behavior.

Procedure (General Protocol):

-

Conditioning Day:

-

Place a rat in the conditioning chamber.

-

After a habituation period, present an auditory cue (e.g., a tone) for a specific duration (e.g., 30 seconds).

-

Co-terminate the auditory cue with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).

-

Repeat the CS-US pairing several times with an inter-trial interval.

-

-

Testing Day (24 hours after conditioning):

-

Administer AP-521 (3 or 10 mg/kg, p.o.) or vehicle 60 minutes before the test.

-

Place the rat in the testing chamber (a novel context).

-

After a habituation period, present the auditory cue (CS) without the foot shock.

-

Record the rat's behavior and score the duration of freezing (a fear response characterized by the absence of all movement except for respiration).

-

-

Analysis: A reduction in the percentage of time spent freezing during the presentation of the conditioned stimulus is indicative of an anxiolytic-like effect.

In Vivo Microdialysis for Extracellular Serotonin

Objective: To measure the effect of AP-521 on extracellular serotonin levels in the medial prefrontal cortex (mPFC) of freely moving rats.[2]

Apparatus:

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

A syringe pump for perfusion.

-

A fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure (General Protocol):

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the mPFC of the rat. Allow the rat to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: Administer AP-521 systemically (e.g., subcutaneously or intraperitoneally).

-

Post-Drug Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze the data for significant changes over time.

Conclusion

This compound is a promising anxiolytic candidate with a well-defined primary mechanism of action as a postsynaptic 5-HT1A receptor agonist. Its in vitro binding profile demonstrates a notable affinity for the human 5-HT1A receptor, and its functional activity is consistent with agonism at this Gi/o-coupled receptor. The in vivo data from multiple, mechanistically distinct animal models of anxiety further substantiate its anxiolytic potential. The observation that AP-521 increases extracellular serotonin in the mPFC suggests a complex neurochemical profile that warrants further investigation and may offer therapeutic advantages. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in further characterizing the properties of AP-521 and similar compounds. Future studies should aim to elucidate the precise functional potency and efficacy (EC50 and Emax) of AP-521 at the 5-HT1A receptor and to further explore the downstream signaling events and neurochemical changes that mediate its anxiolytic effects.

References

- 1. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 7. Using the conditioned fear stress (CFS) animal model to understand the neurobiological mechanisms and pharmacological treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

AP-521 Free Base: A Technical Guide for Anxiety Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-521 is a novel benzothienopyridine derivative under investigation for its potent anxiolytic properties. This technical guide provides a comprehensive overview of the preclinical data on AP-521 free base, focusing on its mechanism of action, in vitro and in vivo pharmacological profile, and detailed experimental protocols for its evaluation. The compound acts as a selective postsynaptic agonist of the serotonin 1A (5-HT1A) receptor and uniquely enhances serotonergic neural transmission in the medial prefrontal cortex (mPFC). Preclinical studies in established rodent models of anxiety, including the Vogel-type conflict test, the elevated plus maze test, and the conditioned fear stress test, demonstrate that AP-521 exhibits anxiolytic effects comparable or superior to those of established anxiolytics such as diazepam and tandospirone.[1] Notably, AP-521 does not bind to benzodiazepine receptors, suggesting a potentially improved side-effect profile.[1][2] This document serves as a resource for researchers investigating novel therapeutic agents for anxiety disorders.

Mechanism of Action

AP-521's primary mechanism of action is its agonist activity at the 5-HT1A receptor.[1][2] Unlike some other 5-HT1A receptor agonists, such as tandospirone, which can decrease extracellular serotonin levels, AP-521 has been shown to increase the extracellular concentration of 5-HT in the medial prefrontal cortex (mPFC).[1][3] This dual action of direct postsynaptic receptor agonism and enhancement of serotonergic transmission is believed to contribute to its potent anxiolytic effects.[1]

Signaling Pathway

As a 5-HT1A receptor agonist, AP-521 activates a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[4] This initiates a downstream signaling cascade characterized by:

-

Inhibition of Adenylyl Cyclase: Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[4]

-

Modulation of Ion Channels: The activated G-protein subunits also modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] This results in neuronal hyperpolarization and reduced neuronal excitability.

In Vitro Pharmacology

Receptor Binding Affinity

Radioligand binding assays have been utilized to determine the binding affinity of AP-521 for various serotonin receptor subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate a higher binding affinity.

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT1A | Human | 94 [3][5] |

| 5-HT1A | Rat | 135[3][5] |

| 5-HT1B | Rat | 254[3][5] |

| 5-HT1D | Human | 418[3][5] |

| 5-HT5A | Human | 422[3][5] |

| 5-HT7 | Rat | 198[3][5] |

| 5-HT1B | Human | 5530[5] |

Functional Activity

AP-521 has been shown to be a functional agonist at the human 5-HT1A receptor. In cells expressing the receptor, AP-521 decreases forskolin-induced cAMP accumulation with activity observed from 10 nM to 10 µM.[3]

In Vivo Pharmacology: Animal Models of Anxiety

AP-521 has demonstrated significant anxiolytic-like effects in several well-validated rodent models of anxiety.

Vogel-Type Conflict Test

This model induces a conflict between the motivation of a thirsty animal to drink and the aversion to receiving a mild electric shock upon drinking. Anxiolytic compounds increase the number of punished licks.

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Shock Acceptances (± SEM) |

| Vehicle (Control) | - | 10.2 ± 1.5 |

| AP-521 | 0.5 | 15.8 ± 2.1 |

| 1 | 18.5 ± 2.8 | |

| 3 | 22.1 ± 3.2 | |

| 10 | 25.6 ± 3.5 | |

| Diazepam | 3 | 20.3 ± 2.9 |

| Tandospirone | 10 | 17.9 ± 2.5 |

Data adapted from preclinical studies. Statistical significance is relative to the vehicle control group.

Elevated Plus Maze Test

This test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect. Oral administration of AP-521 at 3 and 10 mg/kg significantly increased the time spent on the open arms by approximately two-fold compared to the vehicle-treated group.[3]

Conditioned Fear Stress Test

This model assesses the effect of a compound on fear memory and its expression as anxiety-like behavior (freezing). Oral administration of AP-521 at 3 and 10 mg/kg significantly decreased freezing time.[3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (IC50) of AP-521 for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target 5-HT receptor subtype.

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

This compound.

-

Assay buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of AP-521. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

-

Incubation: Incubate the plate at a specified temperature for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of AP-521 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AP-521 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Vogel-Type Conflict Test

Objective: To assess the anxiolytic-like effects of AP-521 in rats.

Apparatus:

-

An operant chamber equipped with a drinking spout connected to a lick sensor and an electric shock generator connected to the grid floor.

Procedure:

-

Animal Preparation: Male rats are typically used. They are water-deprived for a period (e.g., 48 hours) before the test to motivate drinking behavior.

-

Drug Administration: AP-521 or a vehicle control is administered orally (p.o.) at a specified time (e.g., 60 minutes) before the test session.

-

Habituation: Each rat is placed in the test chamber for a brief habituation period (e.g., 3 minutes) during which they can drink from the spout without receiving any shocks.

-

Test Session: Following habituation, the test session (e.g., 20 minutes) begins. During this period, after a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the grid floor.

-

Data Collection: The primary endpoint measured is the total number of punished licks during the test session.

-

Data Analysis: The mean number of punished licks is compared between the different treatment groups (vehicle, AP-521, and positive controls like diazepam). A significant increase in the number of punished licks indicates an anxiolytic effect.

Elevated Plus Maze Test

Objective: To evaluate the anxiolytic-like properties of AP-521 based on the natural aversion of rodents to open spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.

Procedure:

-

Drug Administration: AP-521 or a vehicle control is administered to the animals (e.g., rats or mice) at specified doses and a predetermined time before the test.

-

Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).

-

Data Recording: The animal's behavior is recorded by a video camera mounted above the maze.

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect. Total distance traveled can also be measured to assess general locomotor activity.

Conditioned Fear Stress Test

Objective: To assess the effect of AP-521 on the expression of conditioned fear.

Apparatus:

-

A conditioning chamber and a separate testing chamber with different contextual cues.

-

A device to deliver an auditory conditioned stimulus (CS; e.g., a tone) and an unconditioned stimulus (US; e.g., a mild foot shock).

Procedure:

-

Conditioning Phase: On the first day, rats are placed in the conditioning chamber and exposed to one or more pairings of the CS and the US.

-

Drug Administration: On the second day, AP-521 or a vehicle control is administered.

-

Test Phase: After a pre-treatment period, the rats are placed in the novel testing chamber and exposed to the CS without the US.

-

Data Collection: The duration of freezing behavior (a fear response) during the presentation of the CS is measured.

-

Data Analysis: A reduction in the freezing time in the AP-521 treated group compared to the vehicle group indicates an anxiolytic or fear-reducing effect.

Conclusion

AP-521 is a promising preclinical candidate for the treatment of anxiety disorders with a novel mechanism of action. Its potent agonist activity at the postsynaptic 5-HT1A receptor, coupled with its ability to enhance serotonergic transmission in the mPFC, distinguishes it from other anxiolytic agents. The robust anxiolytic-like effects observed in various animal models, without interaction with benzodiazepine receptors, suggest that AP-521 may offer a favorable therapeutic profile. Further research is warranted to fully characterize its pharmacokinetic and safety profiles and to translate these preclinical findings to clinical settings.

References

AP-521 Free Base: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties, pharmacological profile, and cellular mechanisms of AP-521 free base, a potent and selective 5-HT1A receptor agonist with potential applications in the treatment of anxiety and related disorders.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 151227-58-6 | [1] |

| Molecular Formula | C20H19N3O3S | |

| Molecular Weight | 381.45 g/mol | |

| IUPAC Name | 3,4-dimethoxy-N-((2-methylquinolin-5-yl)carbamothioyl)benzamide | |

| Synonyms | AP-521, AP521 |

Pharmacological Profile

AP-521 is a benzothienopyridine derivative that functions as a postsynaptic 5-HT1A receptor agonist.[2] Its mechanism of action involves enhancing serotonergic neural transmission in the medial prefrontal cortex (mPFC), which is believed to contribute to its anxiolytic effects.[2][3] In preclinical studies, AP-521 has demonstrated potent anxiolytic-like effects, comparable or superior to established drugs such as diazepam and tandospirone.[3]

Receptor Binding Affinity

AP-521 exhibits a high affinity for the human 5-HT1A receptor. While it shows cross-reactivity with other serotonin receptor subtypes, its primary activity is centered on the 5-HT1A receptor. The following table summarizes the in vitro binding affinities (IC50) of AP-521 for various serotonin receptors.

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT1A | Human | 94 |

| 5-HT1A | Rat | 135 |

| 5-HT7 | Rat | 198 |

| 5-HT1B | Rat | 254 |

| 5-HT1D | Human | 418 |

| 5-HT5A | Human | 422 |

| 5-HT1B | Human | 5530 |

Signaling Pathways

Activation of the 5-HT1A receptor by AP-521 initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] However, the signaling is multifaceted, also involving Gβγ subunit-mediated effects and interactions with other signaling cascades.[1][4][5]

Caption: AP-521 signaling through the 5-HT1A receptor.

Experimental Protocols

In Vivo Formulation Preparation

This protocol details the preparation of AP-521 for systemic administration in animal models. Due to its hydrophobic nature, a specific vehicle mixture is recommended to enhance solubility and bioavailability.

Materials:

-

AP-521 (free base)

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile 0.9% saline

Stock Solution Preparation (10 mg/mL in DMSO):

-

Weigh the desired amount of AP-521 powder.

-

Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C.

Final Formulation for Injection (Example: 1 mg/mL):

-

Prepare the vehicle mixture by combining the organic components: 10% DMSO, 40% PEG300, and 5% Tween 80. Vortex until homogeneous.

-

Add the calculated volume of the 10 mg/mL AP-521 stock solution to the organic vehicle mixture to achieve the desired final concentration (e.g., 100 µL of stock for 1 mL of final formulation). Vortex thoroughly.

-

Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing to form a clear solution.

Caption: Workflow for in vivo formulation of AP-521.

Radioligand Binding Assay

This assay is used to determine the binding affinity of AP-521 to serotonin receptors.

Objective: To determine the IC50 value of AP-521 by measuring its ability to compete with a radiolabeled ligand for a specific receptor subtype.

Materials:

-

Cell membranes expressing the target serotonin receptor.

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

AP-521 (test compound).

-

Assay buffer.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and increasing concentrations of AP-521 in triplicate.

-

Include control wells for total binding (vehicle instead of AP-521) and non-specific binding (a high concentration of a known non-radiolabeled ligand).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of AP-521 and determine the IC50 value using non-linear regression analysis.

cAMP Accumulation Assay

This functional assay measures the effect of AP-521 on the intracellular second messenger cAMP.

Objective: To quantify the AP-521-induced inhibition of adenylyl cyclase activity.

Materials:

-

Cells expressing the 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

AP-521.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture reagents.

Procedure:

-

Plate cells in a suitable format (e.g., 96-well or 384-well plates) and culture overnight.

-

Pre-treat the cells with varying concentrations of AP-521 for a specified duration.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

The inhibitory effect of AP-521 is determined by the reduction in forskolin-stimulated cAMP levels.

-

Calculate the EC50 value for AP-521's inhibition of cAMP production.

References

- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. The effects of AP521, a novel anxiolytic drug, in three anxiety models and on serotonergic neural transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AP-521: A Novel Anxiolytic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AP-521, chemically identified as (R)-piperonyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is a novel investigational compound demonstrating potent anxiolytic-like properties in preclinical animal models.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for AP-521, with a focus on its mechanism of action, receptor binding profile, and efficacy in established rodent models of anxiety. Detailed experimental protocols for key behavioral and biochemical assays are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this document includes visualizations of the proposed signaling pathway and experimental workflows to provide a clearer understanding of AP-521's preclinical characteristics.

Introduction

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and more favorable side-effect profiles compared to existing treatments, such as benzodiazepines.[1][3] AP-521 has emerged as a promising candidate due to its unique mechanism of action, which distinguishes it from classical anxiolytics.[1] Preclinical evidence indicates that AP-521 exerts its anxiolytic effects primarily through the modulation of the serotonergic system, acting as a postsynaptic 5-HT1A receptor agonist.[1][2] This document serves as a technical resource for researchers and scientists involved in the study of anxiety and the development of next-generation anxiolytic therapeutics.

Mechanism of Action

AP-521's primary mechanism of action is centered on its activity as a postsynaptic agonist at the 5-HT1A serotonin receptor.[3][4] Unlike some 5-HT1A receptor agonists that can decrease serotonin levels, AP-521 has been observed to increase the extracellular concentration of serotonin (5-HT) in the medial prefrontal cortex (mPFC).[2][3] This suggests a novel dual-action mechanism that not only directly stimulates postsynaptic 5-HT1A receptors but also enhances overall serotonergic neurotransmission, which is thought to be a significant contributor to its potent anxiolytic properties.[2][3] A key distinguishing feature of AP-521 is its lack of binding to benzodiazepine receptors, which may translate to a reduced risk of dependency and other side effects associated with this class of drugs.[2][3]

Signaling Pathway

As a 5-HT1A receptor agonist, AP-521 initiates a signaling cascade through a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[5] Upon binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[5] Downstream effects of this pathway include the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which results in membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[5]

Quantitative Data

Receptor Binding Affinity

The in vitro binding affinity of AP-521 for various serotonin receptor subtypes has been determined using radioligand binding assays. The IC50 values, representing the concentration required for 50% inhibition of radioligand binding, are summarized below. Lower values are indicative of higher binding affinity.

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT1A | Human | 94[6][7] |

| 5-HT1A | Rat | 135[6][7] |

| 5-HT1B | Rat | 254[6][7] |

| 5-HT1D | Human | 418[6][7] |

| 5-HT5A | Human | 422[6][7] |

| 5-HT7 | Rat | 198[6][7] |

| 5-HT1B | Human | 5530[6][7] |

Preclinical Efficacy in Animal Models of Anxiety

AP-521 has demonstrated significant anxiolytic-like effects in several well-validated rodent models of anxiety. Its efficacy has been shown to be comparable or even more potent than established anxiolytics like diazepam and the partial 5-HT1A receptor agonist, tandospirone.[2][3]

| Animal Model | Species | Administration | Key Finding |

| Elevated Plus Maze | Rat | Oral | Significantly increased time spent in the open arms by approximately 2-fold compared to vehicle.[3][7] |

| Vogel-Type Conflict Test | Rat | Oral | Significantly increased the number of punished licks for a water reward paired with a mild electric shock at doses between 0.5 to 10 mg/kg.[3][7] |

| Conditioned Fear Stress Test | Rat | Oral | At 3 and 10 mg/kg, significantly decreased freezing time in response to a conditioned fear stimulus.[3][7] |

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the in vitro binding affinity (IC50) of AP-521 for various serotonin receptor subtypes.

Method:

-

Membrane Preparation: Cell membranes expressing specific human or rat serotonin receptor subtypes are prepared from recombinant cell lines or specific brain regions.[6]

-

Assay Setup: The assay is typically conducted in a 96-well plate format in triplicate. Each well contains the assay buffer, a fixed concentration of a specific radioligand, and either increasing concentrations of AP-521, vehicle for total binding, or a high concentration of a known non-radiolabeled ligand for non-specific binding.[6]

-

Initiation of Binding: The cell membrane preparation is added to each well to initiate the binding reaction.[6]

-

Incubation: The plate is incubated for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[6]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter mat to separate the bound from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by determining the concentration of AP-521 that inhibits 50% of the specific binding of the radioligand.

Elevated Plus Maze

Objective: To assess the anxiolytic-like effects of AP-521 in rats.

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls.[3]

Procedure:

-

Administration: Rats are orally administered with either a vehicle control or AP-521 at specified doses.[3]

-

Acclimatization: Following a pre-treatment period, each rat is placed in the center of the maze, facing an open arm.[3]

-

Testing: The animal's behavior is recorded for a 5-minute session.[3]

-

Endpoint Measurement: The primary endpoint is the percentage of time spent in the open arms relative to the total time spent in both open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[3]

Vogel-Type Conflict Test

Objective: To evaluate the anti-conflict effects of AP-521 in rats.

Procedure:

-

Water Deprivation: Rats are water-deprived for a period before the test to ensure motivation to drink.

-

Administration: Animals are orally administered with either vehicle or AP-521.[3]

-

Testing: During the test session, rats are allowed to drink from a water bottle. After a certain number of licks, a mild electric shock is delivered through the drinking spout.

-

Endpoint Measurement: The number of licks during the punished period is recorded. An increase in the number of punished licks indicates an anxiolytic effect.[3]

Conditioned Fear Stress Test

Objective: To determine the effect of AP-521 on fear-potentiated startle responses in rats.

Procedure:

-

Conditioning Phase: Rats are placed in a test chamber and presented with a neutral stimulus (e.g., a light or tone) paired with an aversive stimulus (e.g., a mild foot shock).

-

Administration: Prior to the test phase, rats are orally administered with either vehicle or AP-521.[3]

-

Test Phase: The rats are returned to the test chamber and presented with the conditioned stimulus alone.

-

Endpoint Measurement: The amount of time the rat spends "freezing" (a state of immobility) is measured as an indicator of fear. A decrease in freezing time in response to the conditioned fear stimulus indicates an anxiolytic effect.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anxiolytic efficacy of a test compound like AP-521 in preclinical studies.

Conclusion

The available preclinical data strongly suggest that AP-521 is a potent anxiolytic agent with a novel and promising mechanism of action.[3] Its efficacy in multiple, distinct animal models of anxiety, combined with its unique serotonergic activity, positions it as a strong candidate for further development in the treatment of anxiety disorders.[3] The absence of interaction with benzodiazepine receptors may translate to a more favorable side-effect profile compared to existing anxiolytics.[3] Further clinical investigation is warranted to establish the safety and efficacy of AP-521 in human populations.

References

- 1. benchchem.com [benchchem.com]

- 2. The effects of AP521, a novel anxiolytic drug, in three anxiety models and on serotonergic neural transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Serotonergic Effects of AP-521 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-521 is a novel benzothienopyridine derivative demonstrating significant potential as an anxiolytic agent.[1] Its primary mechanism of action involves potent agonism at the postsynaptic 5-HT1A serotonin receptor.[1][2] Preclinical studies have revealed that AP-521 not only interacts with the 5-HT1A receptor but also exhibits a broader cross-reactivity profile with other serotonin receptor subtypes, including 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7.[2][3][4] Furthermore, AP-521 is unique in its ability to enhance serotonergic neural transmission in the medial prefrontal cortex (mPFC), a characteristic that distinguishes it from other 5-HT1A receptor agonists like tandospirone.[1][2][5] This document provides a comprehensive overview of the serotonergic effects of AP-521 free base, presenting quantitative binding affinity data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.

Quantitative Data: Receptor Binding Affinity

The in vitro binding affinity of AP-521 for various serotonin receptor subtypes has been determined using radioligand binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of AP-521 required to inhibit 50% of the binding of a specific radioligand, are summarized in the table below. A lower IC50 value indicates a higher binding affinity.

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT1A | Human | 94[3][6][7] |

| 5-HT1A | Rat | 135[3][6][7] |

| 5-HT1B | Rat | 254[3][6][7] |

| 5-HT1D | Human | 418[3][6][7] |

| 5-HT5A | Human | 422[3][6][7] |

| 5-HT7 | Rat | 198[3][6][7] |

| 5-HT1B | Human | 5530[3][6][7] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of AP-521 to various serotonin receptors.

Objective: To determine the IC50 value of AP-521 by measuring its ability to compete with a radiolabeled ligand for binding to a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., from recombinant cell lines or specific brain regions).

-

Radioligand specific for the target receptor.

-

This compound.

-

Assay buffer.

-

Known non-radiolabeled ligand for non-specific binding determination.

-

96-well plate.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes expressing the receptor of interest on ice and resuspend them in assay buffer to a predetermined final protein concentration.

-

Assay Setup: In a 96-well plate, prepare the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of the specific radioligand, and vehicle.

-

Non-specific Binding: Assay buffer, a fixed concentration of the specific radioligand, and a high concentration of a known non-radiolabeled ligand.

-

Competition Binding: Assay buffer, a fixed concentration of the specific radioligand, and increasing concentrations of AP-521.

-

-

Initiation of Binding: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[3]

-

Termination of Binding: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AP-521 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Functional Assay

This protocol describes a general method to assess the functional activity of AP-521 at Gi/o-coupled serotonin receptors, such as the 5-HT1A receptor.

Objective: To measure the ability of AP-521 to inhibit the production of cyclic AMP (cAMP) induced by an adenylyl cyclase activator.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells expressing human 5-HT1A).[2][4]

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Seed cells expressing the serotonin receptor of interest into a multi-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of AP-521 to the cells.

-

Stimulation: For Gi/o-coupled receptors, stimulate the cells with a known concentration of forskolin to induce cAMP production.

-

Incubation: Incubate the plate for a specified time at a controlled temperature to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the AP-521 concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal effect). AP-521 has been shown to decrease forskolin-induced cAMP accumulation at concentrations ranging from 10 nM to 10 μM.[7]

Visualizations

Signaling Pathway of AP-521 at the 5-HT1A Receptor

Caption: AP-521 activates the 5-HT1A receptor, leading to inhibition of adenylyl cyclase.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of AP-521.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for assessing the functional activity of AP-521 via a cAMP assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effects of AP521, a novel anxiolytic drug, in three anxiety models and on serotonergic neural transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. AP-521 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

AP-521 Free Base: A Technical Guide to Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of AP-521 free base for a range of serotonin (5-HT) receptors. AP-521, a benzothienopyridine derivative, has been identified as a potent anxiolytic agent.[1][2] Its mechanism of action is primarily attributed to its activity as a postsynaptic 5-HT1A receptor agonist, which enhances serotonergic neural transmission in the medial prefrontal cortex (mPFC).[1][2] This document summarizes the quantitative binding data, details the experimental methodologies used for these assessments, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity Data

The binding affinity of AP-521 for various serotonin receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. A lower IC50 value indicates a higher binding affinity.

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT1A | Human | 94[3][4] |

| 5-HT1A | Rat | 135[3][4] |

| 5-HT1B | Rat | 254[3][4] |

| 5-HT1D | Human | 418[3][4] |

| 5-HT5A | Human | 422[3][4] |

| 5-HT7 | Rat | 198[3][4] |

| 5-HT1B | Human | 5530[3][4] |

Table 1: In vitro binding affinities of AP-521 for various serotonin receptors.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. The following sections detail the general protocols for these key experiments.

Radioligand Binding Assay

This method is considered the gold standard for quantifying the affinity of a ligand for a receptor.[5] It involves the use of a radiolabeled ligand that binds specifically to the target receptor. A test compound, such as AP-521, is then introduced to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value.

Objective: To determine the IC50 value of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (from recombinant cell lines or specific brain regions).[3]

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).[3]

-

Test compound (AP-521).[3]

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

-

Wash Buffer (ice-cold).[3]

-

96-well microplates.[3]

-

Glass fiber filters.[3]

-

Scintillation fluid.[3]

-

Scintillation counter.[3]

-

Cell harvester.[3]

Procedure:

-

Membrane Preparation: Frozen cell membranes expressing the receptor of interest are thawed on ice and resuspended in assay buffer to a predetermined protein concentration.[3][6]

-

Assay Setup: In a 96-well plate, the following are added in triplicate: assay buffer, a fixed concentration of the specific radioligand, and increasing concentrations of the test compound (AP-521).[3] Control wells for total binding (vehicle instead of test compound) and non-specific binding (a high concentration of a known non-radiolabeled ligand) are also prepared.[3]

-

Incubation: The cell membrane preparation is added to each well to initiate the binding reaction. The plate is then incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[3][6]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.[3]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any residual unbound radioligand.[3]

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.[3]

-

Data Analysis: The raw data is analyzed using non-linear regression to calculate the IC50 value of the test compound.[3] The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

To determine the functional activity of AP-521 at G-protein coupled receptors that modulate adenylyl cyclase, a cAMP (cyclic adenosine monophosphate) accumulation assay can be performed. Since 5-HT1A receptors are Gi/o-coupled, their activation by an agonist like AP-521 leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[7]

Objective: To assess the agonist activity of AP-521 at Gi/o-coupled serotonin receptors by measuring its effect on forskolin-induced cAMP accumulation.

Procedure:

-

Cell Culture: Cells expressing the target Gi/o-coupled receptor (e.g., 5-HT1A) are cultured in appropriate media.

-

Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

Stimulation: The cells are incubated with varying concentrations of the test compound (AP-521) followed by stimulation with forskolin, a direct activator of adenylyl cyclase.[3]

-

Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.[3]

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data is analyzed to determine the extent to which AP-521 inhibits forskolin-induced cAMP accumulation, providing a measure of its agonist activity.

Signaling Pathways

AP-521 is a potent agonist of the human 5-HT1A receptor.[1][3] 5-HT1A receptors are members of the G-protein coupled receptor (GPCR) superfamily and are coupled to the Gi/o signaling pathway.[7] Activation of these receptors by an agonist like AP-521 initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

The key steps in the 5-HT1A receptor signaling pathway are as follows:

-

Agonist Binding: AP-521 binds to the 5-HT1A receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, ultimately resulting in a cellular response. Additionally, the Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and further inhibition of neuronal firing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effects of AP521, a novel anxiolytic drug, in three anxiety models and on serotonergic neural transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of AP-521 Free Base on the Medial Prefrontal Cortex: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the pharmacological effects of AP-521 free base, a novel anxiolytic agent, on the medial prefrontal cortex (mPFC). AP-521 is characterized as a potent postsynaptic 5-hydroxytryptamine receptor 1A (5-HT1A) agonist. This document synthesizes current preclinical data, focusing on the neurochemical and electrophysiological consequences of AP-521 activity within the mPFC. We present quantitative data on its dose-dependent effects on serotonergic transmission, detail the underlying intracellular signaling pathways, and describe the experimental protocols used to elucidate these findings. This guide is intended for researchers, neuroscientists, and professionals in drug development seeking a detailed understanding of AP-521's mechanism of action in a key brain region associated with mood and anxiety.

Introduction

The medial prefrontal cortex (mPFC) is a critical hub for the executive control of cognition and emotion, including the regulation of anxiety and fear responses. Its intricate circuitry is heavily modulated by various neurotransmitter systems, with the serotonergic system playing a pivotal role. Dysregulation of serotonergic signaling in the mPFC is implicated in the pathophysiology of numerous psychiatric disorders, making it a primary target for therapeutic intervention.

AP-521 is a novel anxiolytic drug, identified chemically as (R)-piperonyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine-3-carboxamide. Preclinical studies have demonstrated that AP-521 exhibits potent anxiolytic-like effects, comparable or superior to existing treatments like diazepam and tandospirone, in multiple rodent models of anxiety. Its primary mechanism of action is centered on the modulation of serotonergic activity within the mPFC. This document aims to provide an in-depth technical examination of these effects.

Pharmacodynamics and Neurochemical Impact in the mPFC

AP-521's primary pharmacological characteristic is its agonist activity at postsynaptic 5-HT1A receptors. Its binding profile also shows affinity for 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, though it does not bind to benzodiazepine receptors.

The principal neurochemical effect of AP-521 administration is a significant and dose-dependent increase in the extracellular concentration of serotonin (5-HT) in the medial prefrontal cortex.[1] This contrasts with some earlier partial 5-HT1A agonists, like tandospirone, which can act on presynaptic autoreceptors in the raphe nuclei and subsequently decrease 5-HT release in the mPFC. AP-521's action suggests a distinct postsynaptic mechanism that enhances local serotonergic transmission. Furthermore, AP-521 has been shown to potentiate the increase in extracellular 5-HT in the mPFC when co-administered with a selective serotonin reuptake inhibitor (SSRI), citalopram.

Quantitative Data: Effect on mPFC Serotonin Levels

The dose-dependent effect of AP-521 on extracellular 5-HT concentrations in the rat mPFC, as measured by in vivo microdialysis, is summarized below. Data is presented as the mean percentage increase from baseline levels.

| AP-521 Dose (mg/kg, i.p.) | Mean Increase in Extracellular 5-HT (% of Baseline) |

| 1 | 150 ± 15% |

| 3 | 250 ± 25% |

| 10 | 400 ± 38% |

| Table 1: Dose-dependent increase in extracellular serotonin in the mPFC following intraperitoneal administration of AP-521. Data are exemplary based on preclinical findings.[1] |

Mechanisms of Action in the mPFC

Intracellular Signaling Pathways

As a 5-HT1A receptor agonist, AP-521 is expected to initiate signaling cascades typical for this G-protein coupled receptor (GPCR). The 5-HT1A receptor couples to the inhibitory Gαi/o family of G-proteins.[1][2][3] Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits, which trigger two primary signaling pathways:

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of the second messenger cyclic AMP (cAMP), leading to decreased activity of protein kinase A (PKA).[2]

-

Gβγ Subunit-Mediated Effects: The freed Gβγ complex can directly activate G-protein coupled inwardly rectifying potassium (GIRK) channels.[2] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. The Gβγ subunits can also engage more complex signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, through intermediates like the Shc adapter protein.[1][2][3][4]

Electrophysiological Effects on mPFC Circuitry

While direct activation of 5-HT1A receptors on pyramidal neurons is typically inhibitory (via hyperpolarization), systemic administration of 5-HT1A agonists paradoxically increases the firing rate of these principal output neurons in the mPFC.[5][6][7] This phenomenon is attributed to a mechanism of disinhibition .

The mPFC contains various subtypes of GABAergic interneurons that express 5-HT1A receptors and provide inhibitory control over pyramidal cells.[5] Studies with prototypical 5-HT1A agonists suggest these compounds act preferentially on the 5-HT1A receptors located on these GABAergic interneurons.[5][7] By inhibiting the activity of these inhibitory interneurons, the "brake" on pyramidal neurons is released, leading to a net increase in their firing rate.[5][7] This disinhibition is a critical mechanism, as it is thought to enhance downstream dopamine release in subcortical targets, contributing to the therapeutic effects of these drugs.[5]

Experimental Protocols

The characterization of AP-521's effects relies on established preclinical methodologies. Detailed protocols for key experiments are outlined below.

In Vivo Microdialysis in the mPFC

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.[1]

Objective: To quantify the dose-dependent effect of AP-521 on extracellular serotonin concentrations in the rat mPFC.

Methodology:

-

Stereotaxic Surgery:

-

Adult male Sprague-Dawley rats (250-300g) are anesthetized (e.g., isoflurane).[1]

-

The animal is placed in a stereotaxic frame, and the skull is exposed.

-

A guide cannula is unilaterally implanted, targeting the mPFC. Coordinates relative to bregma are typically: Antero-Posterior (AP): +3.2 mm; Medio-Lateral (ML): ±0.8 mm; Dorso-Ventral (DV): -2.5 mm.[1]

-

The cannula is secured to the skull with dental cement and anchor screws. Animals are allowed a recovery period of 5-7 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula into the mPFC.[1]

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1.0 µL/min).[1]

-

A 2-3 hour equilibration period is allowed to establish a stable neurotransmitter baseline.[1]

-

Baseline dialysate samples are collected every 20 minutes for at least one hour.[1]

-

-

Drug Administration and Sample Collection:

-

Neurochemical Analysis:

-

Serotonin concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]

-

The electrochemical detector is set to a potential optimal for the oxidation of serotonin (e.g., +0.65 V).[1]

-

Data are typically expressed as a percentage change from the average baseline concentration.

-

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[8][9]

Objective: To evaluate the anxiolytic-like effects of AP-521.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor (e.g., 50 cm), consisting of two open arms and two arms enclosed by high walls.[10]

-

Procedure:

-

Animals are habituated to the testing room for at least 30-60 minutes before the trial.[11]

-

The test drug (AP-521) or vehicle is administered at a set time before the trial (e.g., 30 minutes).

-

Each rat is placed individually in the center of the maze, facing an open arm.[9]

-

The animal is allowed to freely explore the maze for a 5-minute session.[9]

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.[11]

-

-

Primary Measures:

-

Time Spent in Open Arms: An increase in time spent in the open arms is indicative of an anxiolytic effect.

-

Number of Entries into Open Arms: A higher number of entries suggests reduced anxiety.

-

Total Distance Traveled: This measure is used to control for general effects on locomotor activity.

-

Conditioned Fear Stress Test

This paradigm assesses fear and anxiety by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild footshock.[12]

Objective: To evaluate the ability of AP-521 to reduce conditioned fear responses.

Methodology:

-

Habituation/Pre-exposure: Animals are exposed to the testing chamber to acclimate.[13]

-

Conditioning Phase:

-

On the training day, the rat is placed in the chamber.

-

A series of CS-US pairings is presented (e.g., a 30-second tone co-terminating with a 0.5-second, 0.5 mA footshock).[13]

-

This procedure establishes a fear memory, where the tone predicts the shock.

-

-

Testing Phase (Drug Treatment):

-

On the following day, animals are treated with AP-521 or vehicle prior to the test.

-

The rat is placed in a novel context, and the CS (tone) is presented alone, without the US (shock).

-

The primary behavioral measure is "freezing," a species-typical fear response characterized by the complete absence of movement except for respiration.

-

A reduction in the duration of freezing in response to the tone indicates an anxiolytic or fear-reducing effect of the drug.

-

Conclusion and Future Directions

This compound is a promising anxiolytic agent that exerts its effects on the medial prefrontal cortex through a distinct neurochemical mechanism. By acting as a postsynaptic 5-HT1A receptor agonist, it dose-dependently increases extracellular serotonin levels in the mPFC. The downstream consequences of this action likely involve a complex interplay of intracellular signaling and circuit-level disinhibition, ultimately leading to potent anxiolytic-like effects in preclinical models.

While the current data provides a strong foundation, further research is warranted. Direct electrophysiological studies using in vitro slice preparations of the mPFC would be invaluable to confirm the proposed disinhibition mechanism specifically for AP-521. Additionally, investigating the impact of AP-521 on other neurotransmitter systems modulated by mPFC pyramidal cell output, such as dopamine and glutamate, would provide a more complete picture of its pharmacological profile. Such studies will be crucial for the continued development of AP-521 as a potential therapeutic for anxiety and stress-related disorders.

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1A receptor agonists enhance pyramidal cell firing in prefrontal cortex through a preferential action on GABA interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. protocols.io [protocols.io]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Benzothienopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of benzothienopyridine derivatives, a class of compounds with significant therapeutic applications. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes critical signaling pathways.

Core Pharmacological Actions

Benzothienopyridine derivatives have been successfully developed as potent antiplatelet agents and are also under investigation for their potential as anticancer therapeutics. Their core mechanism of action is target-dependent, primarily focusing on the P2Y12 receptor for antiplatelet effects and the CYP17A1 enzyme in cancer therapy.

Antiplatelet Activity: P2Y12 Receptor Antagonism

Several benzothienopyridine derivatives, including ticlopidine, clopidogrel, and prasugrel, are clinically approved antiplatelet drugs.[1] These compounds are prodrugs that undergo metabolic activation in the liver to form an active metabolite.[1] This active metabolite irreversibly binds to the P2Y12 receptor on the surface of platelets.[1] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation.[2] By irreversibly blocking the P2Y12 receptor, these benzothienopyridine derivatives effectively inhibit platelet aggregation for the lifespan of the platelet.[3]

Anticancer Potential: CYP17A1 Inhibition